L-Pyroglutamic acid ethyl ester
Overview
Description
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a five-membered lactam ring with an ethyl ester group attached to the 2-position
Mechanism of Action
Target of Action
It is known that pyroglutamic acid, from which this compound is derived, is a metabolite in the glutathione cycle . Therefore, it can be inferred that the targets of this compound may be related to this cycle.
Mode of Action
It is known that pyroglutamic acid, the parent compound, can be formed enzymatically as an intermediate in amino acid metabolic and transport pathways . It is also known to oppose the action of glutamate, including in the brain .
Biochemical Pathways
L-Pyroglutamic acid ethyl ester is likely involved in the glutathione cycle, given that pyroglutamic acid is a metabolite in this cycle . In living cells, pyroglutamic acid is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .
Pharmacokinetics
The parent compound, pyroglutamic acid, is known to be ubiquitous in nature , suggesting that it may have good bioavailability.
Result of Action
It is known that pyroglutamic acid may function in glutamate storage . Therefore, it can be inferred that this compound may have similar effects.
Action Environment
It is known that pyroglutamic acid can be formed by heating glutamic acid at 180 °c , suggesting that temperature may play a role in its formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-5-oxopyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-aminobutyrate with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S)-5-oxopyrrolidine-2-carboxylate may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactam ring to a more saturated form, such as a pyrrolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: This compound has a similar ester group but differs in the ring structure and functional groups.
Pyrrolidine derivatives: Other pyrrolidine derivatives may have different substituents or ring modifications, leading to variations in reactivity and applications.
The uniqueness of ethyl (2S)-5-oxopyrrolidine-2-carboxylate lies in its specific structure, which allows for versatile reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
ethyl (2S)-5-oxopyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJOOVQLTTVTJY-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303392 | |
Record name | L-Pyroglutamic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-65-7 | |
Record name | L-Pyroglutamic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7149-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pidolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Pyroglutamic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-oxo-L-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PIDOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PS59ES316 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings related to L-Pyroglutamic acid ethyl ester in the study on chemical constituents of Morus alba L.?
A1: The research paper "[Studies on chemical constituents from fruits of Morus alba L.]" [] reports the isolation of fourteen compounds from the fruits of Morus alba L. for the first time. Among these compounds was This compound, also referred to as This compound within the paper. This finding contributes to the understanding of the chemical diversity present in Morus alba L. fruits.
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